molecular formula C10H11N3O4S B1422444 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide CAS No. 1258650-59-7

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

Cat. No.: B1422444
CAS No.: 1258650-59-7
M. Wt: 269.28 g/mol
InChI Key: HLARBKYKVSVLBB-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is a sulfonamide-containing hydantoin derivative characterized by a central imidazolidinone ring fused with a substituted benzene sulfonamide group. The compound has garnered interest due to its structural similarity to pharmacologically active sulfonamides and hydantoins, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Synthesis: The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, in -(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide (a positional isomer or structurally analogous derivative) was prepared in 70% yield by reacting 4-acetylbenzenesulfonamide under optimized conditions. The product was confirmed via $^1$H NMR (δ 7.8–7.6 ppm for aromatic protons) and $^{13}$C NMR (δ 175–170 ppm for carbonyl groups) .

Properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(5-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARBKYKVSVLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylimidazolidine-2,5-dione with benzene-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Structural Features :

  • The imidazolidinone ring adopts an envelope conformation, as observed in crystallographic studies of related sulfonamide-hydantoin hybrids .
  • The sulfonamide group (-SO$2$NH$2$) enhances solubility and bioavailability, while the methyl group on the imidazolidinone ring may influence steric interactions in biological targets .
Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Weight Yield (%) Key Properties/Data Reference
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide -SO$2$NH$2$ at benzene C1 311.3 g/mol 70 $^1$H NMR: δ 2.1 (s, CH$_3$), 7.6–7.8 (aromatic H); UPLC-MS: m/z 311 [M-H]⁻
4-(1-(2-(Pyridin-4-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide Pyridin-4-yl at R-group 387.3 g/mol 12 $^1$H NMR: δ 8.7 (pyridine H); UPLC-MS: m/z 387 [M-H]⁻
4-(1-(2-(Thiophen-2-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide Thiophen-2-yl at R-group 376.4 g/mol 39 $^1$H NMR: δ 7.4 (thiophene H); UPLC-MS: m/z 376 [M-H]⁻
4-(1-(2-(2,4-Difluorophenyl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide 2,4-Difluorophenyl at R-group 415.3 g/mol 53 $^1$H NMR: δ 7.1–7.3 (fluorinated aromatic H); UPLC-MS: m/z 415 [M-H]⁻
4-(4-Methyl-2,5-dioxo-1-(2-oxo-2-(pyridin-4-yl)ethyl)imidazolidin-4-yl)benzonitrile -CN at benzene C4 333.3 g/mol 7 $^1$H NMR: δ 7.9 (aromatic H); UPLC-MS: m/z 333 [M-H]⁻
Key Findings from Comparative Studies

Substitution at the benzene ring (e.g., -CN in compound 81) reduces solubility compared to sulfonamide derivatives, as noted in for similar compounds .

Synthetic Efficiency :

  • The parent compound’s synthesis (70% yield) is more efficient than derivatives with bulky R-groups (e.g., pyridin-4-yl at 12% yield), likely due to steric hindrance during alkylation .

Structural Flexibility: The imidazolidinone ring’s conformation is sensitive to substituents.

Solubility and Stability: Sulfonamide derivatives generally exhibit better aqueous solubility than nitrile analogues (e.g., compound 81), aligning with trends observed in for poorly soluble quinazolinones .

Critical Analysis of Evidence
  • Further studies should evaluate its COX-2 inhibition, given the known activity of sulfonamides .
  • Synthetic Challenges : Low yields for pyridine- and thiophene-substituted derivatives (7–39%) suggest the need for optimized reaction conditions .

Biological Activity

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide, a compound featuring both sulfonamide and imidazolidin structures, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11N3O4SC_{10}H_{11}N_{3}O_{4}S and a molecular weight of approximately 269.28 g/mol. Its structure combines a sulfonamide group with a benzene ring and a 4-methyl-2,5-dioxoimidazolidin moiety, which contributes to its unique biological properties.

Biological Activity

Antibacterial and Antifungal Properties

Sulfonamides are known for their antibacterial activity due to their ability to inhibit folic acid synthesis in bacteria. Research indicates that this compound enhances these effects, potentially making it effective against various bacterial strains. Its structural features may improve binding affinity to bacterial enzymes involved in folate metabolism.

Potential as Metalloproteinase Inhibitor

The compound's unique structure suggests potential applications in cancer therapeutics as a metalloproteinase inhibitor. Metalloproteinases play critical roles in tumor progression and metastasis, and inhibiting these enzymes could provide therapeutic benefits in cancer treatment.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Folic Acid Synthesis : By blocking the enzymes responsible for synthesizing folic acid, the compound effectively hampers bacterial growth.
  • Interaction with Metalloproteinases : The compound may bind to metalloproteinases, inhibiting their activity and thus affecting cancer cell behavior.

Study on Antibacterial Activity

A study assessed the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .

Evaluation of Antifungal Properties

Another investigation focused on the antifungal properties of the compound. It demonstrated effectiveness against several fungal strains, suggesting that it could be developed into a therapeutic agent for fungal infections.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundContains both sulfonamide and imidazolidineEnhanced antibacterial properties
SulfanilamideBasic sulfonamide structureLacks additional functional groups
Benzene sulfonamide derivativesGeneral sulfonamide structureVarying substituents on the benzene ring

The unique combination of functional groups in this compound may contribute to its enhanced biological activities compared to simpler sulfonamides or those lacking the dioxoimidazolidine core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

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